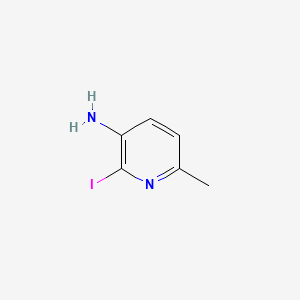

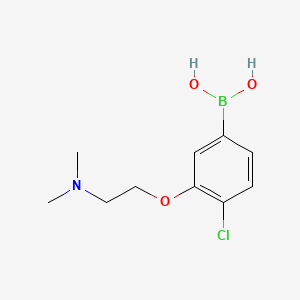

4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid, also known as DMEPBA, is a boronic acid derivative. It has the CAS Number: 1256355-02-8 and a molecular weight of 243.5 . This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid is represented by the InChI code: 1S/C10H15BClNO3/c1-13(2)5-6-16-10-7-8(11)3-4-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3 . This indicates that the molecule consists of a phenyl ring with a chlorine atom and a boronic acid group attached, along with a 2-dimethylaminoethoxy group.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid include a molecular weight of 243.5 .Aplicaciones Científicas De Investigación

Synthesis and Drug Delivery Systems

Phenylboronic acids, including derivatives similar to 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid, have been utilized in the synthesis of glucose-sensitive films for controlled drug delivery. These films exhibit pH- and thermo-sensitive swelling behaviors, which are enhanced in the presence of saccharides like glucose, facilitating controlled drug release. This application underscores the potential of phenylboronic acid derivatives in developing self-regulated insulin delivery systems (Ding et al., 2009).

Antibacterial Applications

Research on (trifluoromethoxy)phenylboronic acids has revealed their structural and antimicrobial properties. These compounds have been characterized and tested for their antibacterial potency against strains such as Escherichia coli and Bacillus cereus, highlighting the potential of boronic acids in the development of new antibacterial agents (Adamczyk-Woźniak et al., 2021).

Sugar Sensing and Biosensors

Phenylboronic acids are known for their ability to bind to saccharides, making them ideal for the development of non-enzymatic glucose sensors. This attribute has been leveraged in creating hydrogels that can swell in response to glucose concentration, offering a promising approach for glucose sensing in diabetes management (Kim et al., 2013).

Synthesis of Silicon-Containing Drugs

Derivatives of phenylboronic acid have been used as building blocks in the synthesis of silicon-containing drugs, demonstrating the compound's role in creating novel organosilicon compounds with potential therapeutic applications (Troegel et al., 2009).

Optical and Electrochemical Properties

The modification of single-walled carbon nanotubes with phenyl boronic acid-grafted polymers illustrates the compound's utility in modulating optical properties for potential applications in sensing technologies. This approach demonstrates how the structural characteristics of phenylboronic acid derivatives can influence the photoluminescence quantum yield, offering insights into the design of advanced optical sensors (Mu et al., 2012).

Propiedades

IUPAC Name |

[4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BClNO3/c1-13(2)5-6-16-10-7-8(11(14)15)3-4-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSHKCFCHGIRGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)OCCN(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681704 |

Source

|

| Record name | {4-Chloro-3-[2-(dimethylamino)ethoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid | |

CAS RN |

1256355-02-8 |

Source

|

| Record name | {4-Chloro-3-[2-(dimethylamino)ethoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Azabicyclo[3.2.1]octan-6-one,8-(1-methylethyl)-(9CI)](/img/no-structure.png)

![2,3-Dihexylthieno[3,4-b]pyrazine](/img/structure/B597359.png)

![p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside](/img/structure/B597365.png)

![8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B597367.png)